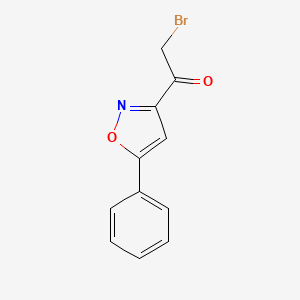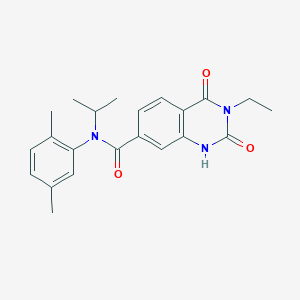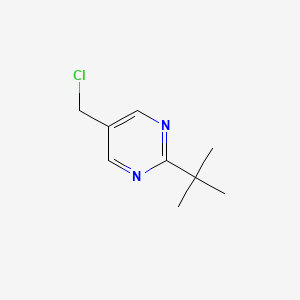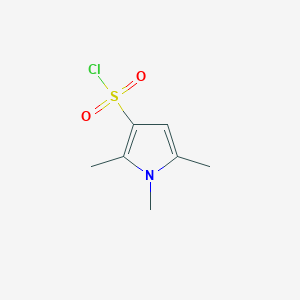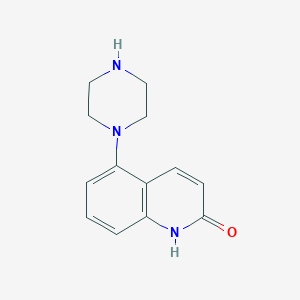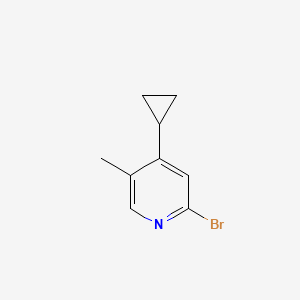![molecular formula C11H16Cl2N5O12P3 B12968114 5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)
5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] is a complex organic compound that combines the properties of adenylic acid and dichloromethylene bis[phosphonic acid]. This compound is notable for its unique structure, which includes both nucleotide and phosphonic acid components, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] typically involves the reaction of 5’-Adenylic acid with dichloromethylene bis[phosphonic acid] under controlled conditions. The reaction is usually carried out in an anhydrous environment to prevent hydrolysis and to ensure the formation of the anhydride bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] can undergo various chemical reactions, including:
Hydrolysis: The anhydride bond can be hydrolyzed to yield the corresponding acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Substitution: Requires nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Hydrolysis: Produces adenylic acid and dichloromethylene bis[phosphonic acid].
Substitution: Yields substituted phosphonic acid derivatives.
Oxidation and Reduction: Results in oxidized or reduced forms of the original compound.
科学研究应用
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its role in nucleotide metabolism and regulation.
Medicine: Investigated for potential therapeutic applications, including antiviral properties against diseases like HIV and herpes simplex virus.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] involves its interaction with nucleotide and phosphonate pathways. The compound can inhibit enzymes involved in nucleotide synthesis and metabolism, thereby affecting cellular processes. It may also act as a competitive inhibitor of ATPase, disrupting ATP-dependent reactions .
相似化合物的比较
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide involved in RNA synthesis.
Adenosine triphosphate (ATP): A key energy carrier in cells.
Phosphoaminophosphonic acid-adenylate ester: An analog of ATP with inhibitory properties.
Uniqueness
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] is unique due to its combined nucleotide and phosphonic acid structure, which allows it to participate in a wide range of biochemical reactions and regulatory processes. Its potential therapeutic applications and role in nucleotide metabolism further distinguish it from other similar compounds.
属性
分子式 |
C11H16Cl2N5O12P3 |
|---|---|
分子量 |
574.10 g/mol |
IUPAC 名称 |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid |
InChI |
InChI=1S/C11H16Cl2N5O12P3/c12-11(13,31(21,22)23)32(24,25)30-33(26,27)28-1-4-6(19)7(20)10(29-4)18-3-17-5-8(14)15-2-16-9(5)18/h2-4,6-7,10,19-20H,1H2,(H,24,25)(H,26,27)(H2,14,15,16)(H2,21,22,23)/t4-,6-,7-,10-/m1/s1 |
InChI 键 |
DBTMQGIVIBACPO-KQYNXXCUSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)
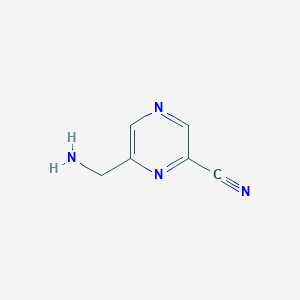
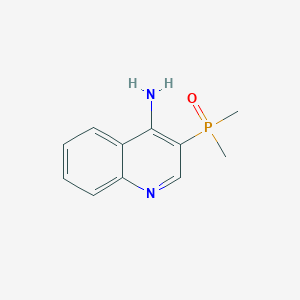
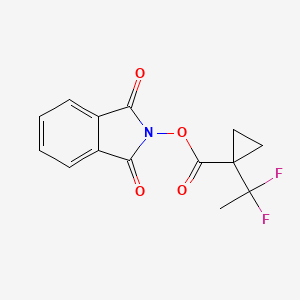


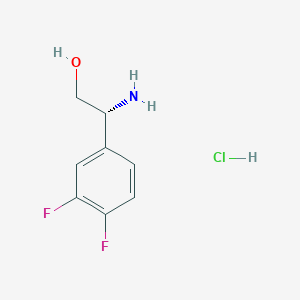
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
